Methanone, (5-chloro-2-pyridinyl)phenyl-
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Description
Methanone, (5-chloro-2-pyridinyl)phenyl- is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Biological Activity
Methanone, (5-chloro-2-pyridinyl)phenyl-, commonly referred to as a chlorinated pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of methanone derivatives. A notable investigation conducted by Li et al. (2023) demonstrated that compounds related to methanone exhibited strong antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.43 to 5.48 µM . The study particularly noted the efficacy of certain derivatives against the EGFR T790M mutation, a common resistance mechanism in non-small cell lung cancer.
Table 1: Anticancer Activity of Methanone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5f | A549 (Lung) | 1.43 | EGFR inhibition |
5g | MCF-7 (Breast) | 5.48 | Induction of apoptosis via caspase activation |
5d | HCT116 (Colon) | 36 | Modulation of Bcl-2 family proteins |
The results indicate that these compounds not only inhibit cell growth but also promote apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Methanone derivatives have also been evaluated for their antimicrobial properties. The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.24 µM against specific pathogens such as E. coli and S. aureus .
Table 2: Antimicrobial Activity of Methanone Derivatives
Compound | Pathogen | MIC (µM) | Activity Type |
---|---|---|---|
5c | E. coli | 0.24 | Bactericidal |
5e | S. aureus | 0.98 | Bacteriostatic |
5g | Pseudomonas aeruginosa | 0.50 | Bactericidal |
These findings suggest that the structural features of methanone derivatives contribute significantly to their antimicrobial efficacy, with chlorination enhancing their activity against resistant strains .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, methanone derivatives have demonstrated anti-inflammatory effects. Research conducted on a carrageenan-induced paw edema model in mice indicated that these compounds significantly reduced inflammation compared to control groups .
Table 3: Anti-inflammatory Activity
Compound | Model | Inhibition (%) | Dosage (mg/kg) |
---|---|---|---|
5h | Carrageenan Edema | 70 | 50 |
5i | Carrageenan Edema | 60 | 100 |
The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators, showcasing the potential therapeutic application of these compounds in inflammatory diseases .
Case Studies
A comprehensive study published in MDPI reviewed various derivatives based on the pyridine structure, including methanone compounds. It was found that modifications at specific positions on the pyridine ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .
Additionally, a patent filed for a crystallized form of a related compound detailed its therapeutic applications and highlighted its potential use in treating various conditions due to its favorable pharmacokinetic profile .
Properties
CAS No. |
634198-20-2 |
---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WEBNHRHVUCFJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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